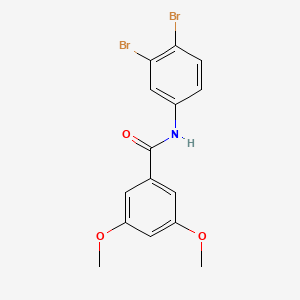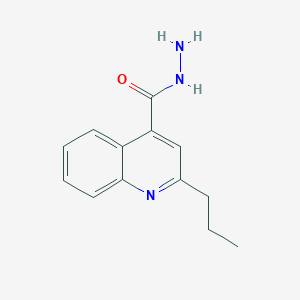![molecular formula C26H23ClN2O B4263719 N-[1-(4-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B4263719.png)
N-[1-(4-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide
説明
N-[1-(4-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide is a synthetic compound used in scientific research. It is commonly referred to as CQ1 and is categorized as a quinolinecarboxamide derivative. CQ1 has been studied for its potential applications in cancer research and is known for its unique mechanism of action.
作用機序
CQ1 works by targeting a specific protein, known as Bcl-2, which is involved in regulating cell death. By inhibiting Bcl-2, CQ1 is able to induce apoptosis in cancer cells. Additionally, CQ1 has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that CQ1 has a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. Additionally, CQ1 has been shown to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
CQ1 has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, CQ1 has been shown to have low toxicity, making it a safer alternative to other compounds used in cancer research. However, one limitation of CQ1 is that it may not be effective against all types of cancer cells.
将来の方向性
There are a number of potential future directions for research involving CQ1. One area of interest is the development of new combination therapies involving CQ1 and other cancer treatments. Additionally, researchers may explore the use of CQ1 in the treatment of other diseases, such as neurodegenerative disorders. Finally, further studies may be conducted to better understand the mechanism of action of CQ1 and to identify new targets for cancer therapy.
科学的研究の応用
CQ1 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. CQ1 has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O/c1-16-8-9-20(14-17(16)2)25-15-23(22-6-4-5-7-24(22)29-25)26(30)28-18(3)19-10-12-21(27)13-11-19/h4-15,18H,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBFUQKFOXISAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B4263644.png)
![1-[4-(benzyloxy)phenyl]-4-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4263649.png)
![2-({[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4263654.png)
![N-[4-(4-butylphenyl)-3-cyano-2-thienyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4263668.png)
![1-[4-(benzyloxy)phenyl]-4-(2,6-dimethoxybenzoyl)piperazine](/img/structure/B4263678.png)
![1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine](/img/structure/B4263681.png)

![4-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide](/img/structure/B4263690.png)
![ethyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4263698.png)
![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B4263701.png)
![isopropyl 5-methyl-2-{[(2-methylcyclopropyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4263709.png)
![N-(2-furylmethyl)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}prop-2-en-1-amine](/img/structure/B4263713.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide](/img/structure/B4263740.png)